molecular formula C8H8BrClN2O B8584944 n-(5-Bromo-3-methyl-pyridin-2-yl)-2-chloro-acetamide

n-(5-Bromo-3-methyl-pyridin-2-yl)-2-chloro-acetamide

Cat. No. B8584944
M. Wt: 263.52 g/mol
InChI Key: ZZYDGOKPFHRMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-3-methyl-pyridin-2-yl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C8H8BrClN2O and its molecular weight is 263.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)-2-chloroacetamide

InChI

InChI=1S/C8H8BrClN2O/c1-5-2-6(9)4-11-8(5)12-7(13)3-10/h2,4H,3H2,1H3,(H,11,12,13)

InChI Key

ZZYDGOKPFHRMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)CCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.75 mL (22 mmol) chloroacetyl chloride are added to a solution, cooled to 0° C., of 3.74 g (20 mmol) 2-amino-5-bromo-3-methylpyridine in 50 mL DCM and then 6.1 mL (44 mmol) triethylamine are slowly added dropwise. After the addition has ended the ice bath is removed and the reaction mixture is stirred for 4 h at RT. It is poured onto water, extracted exhaustively with DCM, the combined organic phases are washed with water and saturated NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 2:1).
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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